molecular formula C6H2ClF3N4 B114324 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-31-5

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B114324
CAS No.: 140911-31-5
M. Wt: 222.55 g/mol
InChI Key: MTJVSFDBHKNNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a chlorine atom and a trifluoromethyl group as substituents. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It has been found to exhibit significant anti-cancer and antibacterial activities , suggesting that it may interact with targets related to these biological processes.

Mode of Action

In a study, it was found that a derivative of this compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may interact with its targets to modulate cellular processes related to apoptosis.

Biochemical Pathways

Given its observed anti-cancer and antibacterial activities , it can be inferred that it may affect pathways related to cell proliferation, apoptosis, and bacterial growth.

Result of Action

The compound has shown promising results in anti-cancer studies. Specifically, it has demonstrated antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM, showing that a derivative of this compound had remarkable anticancer activity on HT-29 . In addition, it has shown potential activity against bacterial strains .

Preparation Methods

The synthesis of 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a hydrazine-substituted pyrazine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group, followed by cyclization to form the triazole ring . The final product is obtained through purification and crystallization processes .

Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. For instance, the use of specific solvents, catalysts, and temperature control can significantly impact the efficiency of the synthesis .

Properties

IUPAC Name

8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJVSFDBHKNNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436910
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140911-31-5
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 40 mg (0.196 mmol) of 3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide in 0.9 mL of phosphorus oxychloride was stirred at reflux for 2.5 h. The cooled solution was concentrated to dryness. Purification of the residue by preparative HPLC (C18 reverse phase column, 10-70% acetonitrile in water containing 0.05% trifluoroacetic acid) and then by flash chromatography on silica gel (10-30% ethyl acetate in hexanes) yielded the title compound as a white solid. LC-MS 223 (M+1).
Name
3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine 7-oxide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
Reactant of Route 3
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.